1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with 4,5-dimethyl-1,3-thiazole-2-methanamine to form an intermediate. This intermediate is then reacted with triazole-4-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In cancer cells, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide can be compared with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents. While these compounds share a similar core structure, this compound exhibits unique properties, such as enhanced antimicrobial activity and potential anticancer effects . Other similar compounds include various thiazole derivatives, which also possess diverse biological activities .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS/c1-10-11(2)24-15(19-10)7-18-16(23)14-9-22(21-20-14)8-12-5-3-4-6-13(12)17/h3-6,9H,7-8H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFWEIRHUNINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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